molecular formula C12H15FN2O B259848 1-(4-Fluorobenzoyl)-4-methylpiperazine

1-(4-Fluorobenzoyl)-4-methylpiperazine

Cat. No.: B259848
M. Wt: 222.26 g/mol
InChI Key: FPMSGWBYUWEXEG-UHFFFAOYSA-N
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Description

1-(4-Fluorobenzoyl)-4-methylpiperazine is a piperazine derivative featuring a fluorinated benzoyl group at the para position of the aromatic ring. Piperazine derivatives are widely explored for their pharmacological and agrochemical applications due to their structural versatility. The fluorine atom in this compound enhances electronegativity and metabolic stability, making it a candidate for studies in supramolecular chemistry and bioactivity .

Properties

IUPAC Name

(4-fluorophenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-14-6-8-15(9-7-14)12(16)10-2-4-11(13)5-3-10/h2-5H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPMSGWBYUWEXEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.26 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Analogues: Substitution Patterns and Supramolecular Interactions

1-(4-Fluorobenzoyl)-4-(4-methoxyphenyl)piperazine (Compound II)
  • Structure : Fluorobenzoyl group at position 1 and 4-methoxyphenyl at position 3.
  • Findings : Forms chains via C—H⋯O hydrogen bonds and aromatic stacking interactions. The fluorine atom influences electron distribution, stabilizing the crystal lattice .
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine
  • Structure : Fluorine at the ortho position of the benzoyl group and a nitrobenzyl substituent.
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine
  • Structure : Thiocarbamoyl group linked to a para-fluorophenyl ring.
  • Biological Activity : Acts as a herbicide safener in maize, reversing chlorsulfuron-induced inhibition of acetolactate synthase (ALS). Demonstrates higher root-specific activity compared to naphthalic anhydride .

Functional Analogues: Receptor and Enzyme Interactions

BD-1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)
  • Structure : Dichlorophenyl ethyl substituent.
  • Activity : Sigma-1 receptor antagonist with high affinity (Ki < 10 nM). The ethyl linker and chlorine substituents enhance receptor binding compared to benzoyl derivatives .
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine
  • Structure : Bromine and methyl groups at meta and para positions.
  • Activity : 5-HT7 receptor antagonist (Ki = 8.2 nM). Bulky bromine substituents improve selectivity for serotonin receptors .
1-(2-Chlorobenzyl)-4-methylpiperazine (Compound 17)
  • Structure : Chlorinated benzyl group.
  • Activity: Inhibits cytochrome P450 2A13, a lung enzyme involved in carcinogen activation. Ortho-chloro substitution optimizes steric interactions with the enzyme’s active site .

Data Tables

Table 1: Structural and Functional Comparison of Key Analogues

Compound Name Substituents Key Activity/Property Reference
1-(4-Fluorobenzoyl)-4-methylpiperazine 4-Fluorobenzoyl Supramolecular assembly via C—H⋯O bonds
1-(4-Fluorophenylthiocarbamoyl)-4-methylpiperazine 4-Fluorophenylthiocarbamoyl Herbicide safener (ALS protection)
BD-1063 3,4-Dichlorophenyl ethyl Sigma-1 receptor antagonist
1-(3-Bromo-5-methylphenyl)-4-methylpiperazine 3-Bromo-5-methylphenyl 5-HT7 receptor antagonist
1-(2-Chlorobenzyl)-4-methylpiperazine 2-Chlorobenzyl Cytochrome P450 2A13 inhibition

Table 2: Impact of Halogen Substituents

Halogen (Position) Compound Example Effect on Activity/Property
Fluorine (para) This compound Enhanced metabolic stability, hydrogen bonding
Chlorine (ortho) 1-(2-Chlorobenzyl)-4-methylpiperazine Improved steric fit for enzyme inhibition
Bromine (meta) 1-(3-Bromo-5-methylphenyl)-4-methylpiperazine Increased receptor selectivity

Key Research Findings and Implications

  • Fluorine’s Role : Para-fluorine in benzoyl derivatives enhances electronic effects and lattice stability, critical for crystallography and drug design .
  • Agricultural Applications : Fluorophenylthiocarbamoyl derivatives show promise as herbicide safeners, outperforming traditional agents in root protection .
  • Receptor Specificity : Halogen position (e.g., meta-bromine) and linker type (e.g., ethyl in BD-1063) dictate receptor affinity and selectivity .

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